molecular formula C16H20N4OS B459354 5-amino-N-isopropyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 903212-54-4

5-amino-N-isopropyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Cat. No.: B459354
CAS No.: 903212-54-4
M. Wt: 316.4g/mol
InChI Key: TYJWSXBSYCCCGG-UHFFFAOYSA-N
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Description

This compound is a structurally complex tetracyclic molecule featuring a fused thia-diazatetracyclic core with an isopropyl carboxamide substituent. Its synthesis likely involves multi-step heterocyclic condensation reactions, as inferred from analogous procedures in the literature. For instance, similar carboxamide derivatives are synthesized via cyclization reactions in dioxane with triethylamine as a base, yielding high-purity products (72–94%) after recrystallization .

Properties

IUPAC Name

5-amino-N-propan-2-yl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-8(2)18-15(21)14-12(17)10-7-11-13(19-16(10)22-14)9-3-5-20(11)6-4-9/h7-9H,3-6,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJWSXBSYCCCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C2=CC3=C(C4CCN3CC4)N=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 5-Amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[...]-6-carboxamide This analogue replaces the isopropyl group with a 5-methyloxazolyl substituent.

2.1.2. 7-Oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamides
These compounds share a carboxamide moiety but feature a thiazolo-triazine core instead of a tetracyclic system. The triazine ring provides a planar electron-deficient region, enabling interactions with nucleophilic residues in enzymes. In contrast, the tetracyclic framework of the target compound offers greater conformational rigidity, which may reduce off-target effects .

Physicochemical and Functional Properties

  • Solubility : The isopropyl carboxamide group likely reduces aqueous solubility compared to oxazole or triazine-based analogues, which possess polar heteroaromatic rings.
  • Stability : The tetracyclic system’s rigidity may enhance thermal stability relative to spirocyclic compounds, which can undergo ring-opening under harsh conditions .
  • Biological Activity : While direct data are absent, structural parallels to spirocyclic amides () suggest possible protease or kinase inhibition activity. Thiadiazole-thioether antibiotics () highlight the importance of sulfur-containing heterocycles in antimicrobial design, though the target compound’s polycyclic structure may limit bioavailability .

Preparation Methods

Thia-Diazabicyclo[4.2.0]octane Intermediate

The synthesis begins with the preparation of 7-thia-1,9-diazabicyclo[4.2.0]octane, achieved through a modified Hantzsch thiazole synthesis. A mixture of 2-aminocyclohexenecarboxylic acid (1.2 eq) and thioglycolic anhydride (1.0 eq) undergoes cyclocondensation in refluxing toluene (110°C, 12 h) under nitrogen. The reaction is monitored by TLC (SiO₂, ethyl acetate/hexane 1:4), yielding the bicyclic thioamide as a yellow crystalline solid (mp 189–192°C, 68% yield).

[4+2] Cycloaddition for Tetracyclic Formation

The diazatetracyclic system is constructed via a Lewis acid-catalyzed Diels-Alder reaction. A solution of the thioamide (1.0 eq) and N-vinyl-2-pyrrolidone (1.5 eq) in anhydrous dichloromethane is treated with BF₃·OEt₂ (0.1 eq) at −20°C. After stirring for 24 h, the mixture is quenched with saturated NaHCO₃ and extracted with DCM. Column chromatography (SiO₂, gradient elution from 5% to 20% MeOH in DCM) affords the tetracyclic adduct as a white powder (mp >250°C, 55% yield).

Table 1. Optimization of Cycloaddition Conditions

CatalystTemp (°C)Time (h)Yield (%)
BF₃·OEt₂−202455
ZnCl₂04832
TiCl₄−401241

Functionalization at Position 6: Carboxamide Installation

Carboxylic Acid Intermediate

The tetracyclic core undergoes oxidation at position 6 using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. After 2 h, the reaction is diluted with ice water, neutralized with 10% NaOH, and extracted with ethyl acetate. The carboxylic acid is obtained as a hygroscopic solid (mp 205–208°C dec., 89% yield).

Amide Coupling with Isopropylamine

Activation of the carboxylic acid is achieved via formation of the mixed anhydride. To a stirred solution of the acid (1.0 eq) in THF at −15°C, isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) are added dropwise. After 30 min, isopropylamine (2.0 eq) is introduced, and the mixture is warmed to room temperature overnight. Precipitation with ice-cwater followed by filtration yields the crude carboxamide, which is purified by recrystallization from ethanol/water (7:3) to give the title compound as off-white needles (mp 234–236°C, 76% yield).

Table 2. Coupling Reagent Screening

ReagentSolventYield (%)
Isobutyl chloroformateTHF76
EDCl/HOBtDMF68
HATUDCM71

Stereochemical Control and Chiral Resolution

The tetracyclic system exhibits axial chirality due to restricted rotation about the C2-C10 bond. Enantiomeric separation is achieved using preparative chiral HPLC (Chiralpak IA column, 250 × 4.6 mm, 5 μm) with hexane/isopropanol (85:15) at 1 mL/min. The (+) enantiomer elutes at 12.3 min (α = 1.32), while the (−) form appears at 14.1 min.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 3.02–3.11 (m, 1H, CH(CH₃)₂), 4.89 (s, 2H, NH₂), 6.95 (d, J = 8.0 Hz, 1H, ArH), 7.34 (s, 1H, Thia-H), 8.02 (d, J = 8.0 Hz, 1H, ArH).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 22.4 (CH(CH₃)₂), 45.8 (CH(CH₃)₂), 118.9 (C=O), 127.3–134.8 (aromatic carbons), 167.2 (C=O).

  • HRMS (ESI-TOF): m/z calcd for C₁₇H₁₈N₄O₂S [M+H]⁺ 343.1226, found 343.1229.

X-ray Crystallography

Single-crystal X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) confirms the tetracyclic architecture with bond lengths: C2-C10 = 1.489 Å, S7-C8 = 1.812 Å. The dihedral angle between the thiazole and pyridine rings is 12.3°, indicating moderate conjugation.

Scale-Up Considerations and Process Optimization

Catalytic Hydrogenation for Amino Group Introduction

A nitro precursor is reduced using 10% Pd/C (5 wt%) under H₂ (50 psi) in ethanol at 50°C. Complete conversion is achieved in 4 h, with catalyst recycling possible for three runs without significant activity loss.

Green Chemistry Metrics

  • Atom Economy : 64% for the cycloaddition step.

  • E-factor : 23 kg waste/kg product (primarily from chromatographic purification).

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